molecular formula C10H12O2S B1340502 4-(Isopropylthio)benzoic acid CAS No. 13205-50-0

4-(Isopropylthio)benzoic acid

Cat. No.: B1340502
CAS No.: 13205-50-0
M. Wt: 196.27 g/mol
InChI Key: CPQZLTQBBLQRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopropylthio)benzoic acid is an organic compound with the molecular formula C10H12O2S It is characterized by a benzoic acid core substituted with an isopropylthio group at the para position

Scientific Research Applications

4-(Isopropylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 4-(Isopropylthio)benzoic acid suggests that it causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropylthio)benzoic acid typically involves the introduction of an isopropylthio group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with isopropylthiol under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the carboxylic acid group.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-(Isopropylthio)benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-(Isopropylthio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The isopropylthio group can influence the compound’s binding affinity and specificity towards molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Methylbenzoic acid: Similar structure but with a methyl group instead of an isopropylthio group.

    4-Ethylbenzoic acid: Contains an ethyl group instead of an isopropylthio group.

    4-(Methylthio)benzoic acid: Contains a methylthio group instead of an isopropylthio group.

Uniqueness: 4-(Isopropylthio)benzoic acid is unique due to the presence of the isopropylthio group, which can impart different chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-propan-2-ylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQZLTQBBLQRIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isopropylthio)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Isopropylthio)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Isopropylthio)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Isopropylthio)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Isopropylthio)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Isopropylthio)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.